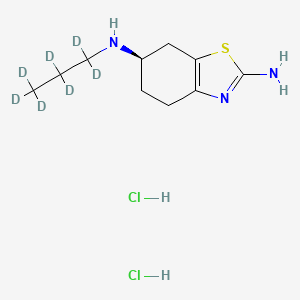
(3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one is a complex organic compound characterized by multiple hydroxyl groups attached to a hexanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one typically involves the selective protection and deprotection of hydroxyl groups, followed by oxidation and reduction reactions. Common starting materials include hexose sugars, which undergo a series of chemical transformations to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve biotechnological approaches, such as the use of microbial fermentation, or chemical synthesis using advanced organic synthesis techniques. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogenating agents. Reaction conditions vary depending on the desired transformation, with temperature, pH, and solvent choice being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
(3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and as a precursor to biologically active molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one involves its interaction with specific molecular targets and pathways. These may include:
Enzymatic Reactions: Acting as a substrate or inhibitor for enzymes involved in metabolic processes.
Signal Transduction: Modulating signaling pathways that regulate cellular functions.
Gene Expression: Influencing the expression of genes related to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one include other polyhydroxyhexanones and hexoses, such as:
D-Glucose: A common hexose sugar with multiple hydroxyl groups.
D-Mannose: Another hexose sugar with a similar structure but different stereochemistry.
Sorbitol: A sugar alcohol derived from glucose.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
(3S,4R,5S)-1,3,4,5,6-pentahydroxy(513C)hexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6+/m0/s1/i3+1 |
Clave InChI |
BJHIKXHVCXFQLS-AEZYFAHVSA-N |
SMILES isomérico |
C([13C@@H]([C@H]([C@@H](C(=O)CO)O)O)O)O |
SMILES canónico |
C(C(C(C(C(=O)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


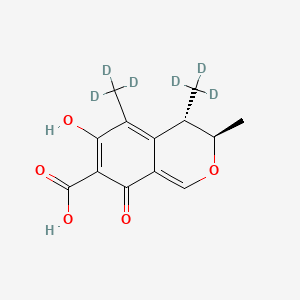
![(2S,3R,7R,8R,14R,17S)-15-methyl-1,15-diazapentacyclo[12.3.1.13,17.18,12.02,7]icos-12(20)-ene-6,9-dione](/img/structure/B12412386.png)
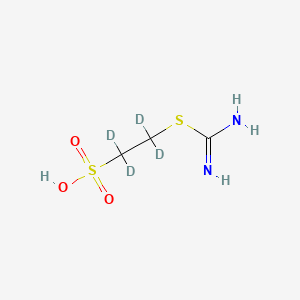


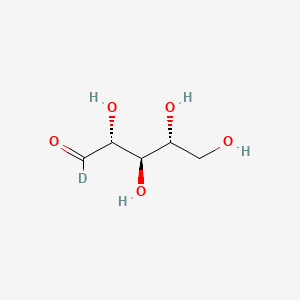
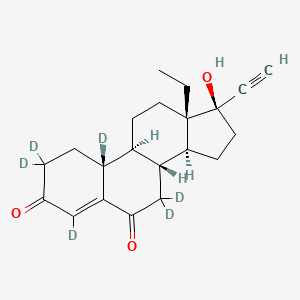
![(8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12412424.png)
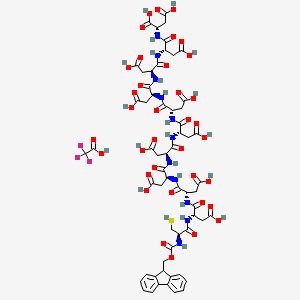
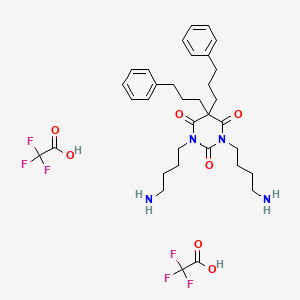
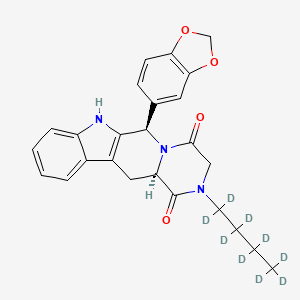
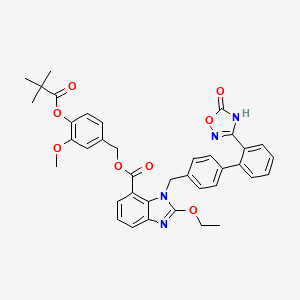
![[2-methoxy-4-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] N-methyl-N-[2-[methyl-[3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoyl]amino]ethyl]carbamate](/img/structure/B12412457.png)
